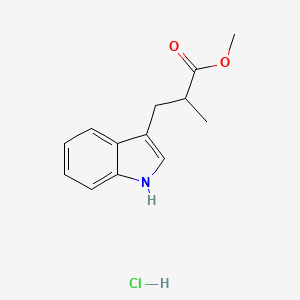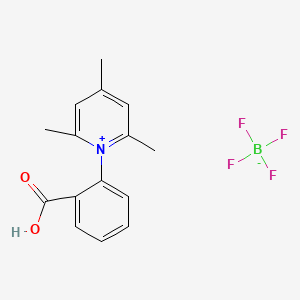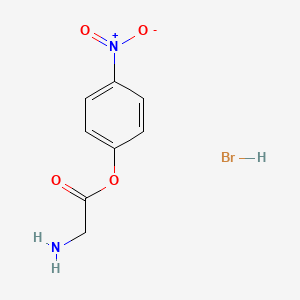
Glycine p-nitrophenyl ester hydrobromide
Overview
Description
Glycine p-nitrophenyl ester hydrobromide is a chemical compound that serves as an intermediate in organic synthesis and has applications in various scientific fields. It is derived from glycine, an amino acid, and p-nitrophenol, a phenolic compound.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Glycine is reacted with p-nitrophenol in the presence of a strong acid catalyst, such as hydrobromic acid, to form the ester.
Industrial Production Methods: The compound can be synthesized on a larger scale using similar esterification techniques, often involving continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Hydrolysis: The ester bond can be cleaved by hydrolysis in acidic or basic conditions to yield glycine and p-nitrophenol.
Substitution Reactions: The nitro group on the phenyl ring can undergo various substitution reactions, such as nitration or reduction.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired chemical transformation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution Reactions: Nitric acid for nitration, tin and hydrochloric acid for reduction.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glycine and p-nitrophenol.
Substitution Reactions: Various nitro-substituted phenols or amino-substituted phenols.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Glycine p-nitrophenyl ester hydrobromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: In biochemical assays to study enzyme activities and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through its chemical reactivity. The ester bond is susceptible to hydrolysis, which can release glycine and p-nitrophenol. These products can then participate in further chemical reactions, influencing biological pathways and industrial processes.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit certain enzymes by mimicking the structure of natural substrates.
Signal Transduction: The nitro group on the phenyl ring can interact with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Glycine methyl ester hydrochloride: Another ester of glycine, used in similar applications but with different reactivity.
p-Nitrophenyl acetate: A phenolic ester used in organic synthesis and biochemical assays.
Glycine ethyl ester hydrochloride: Similar to the methyl ester, but with different solubility and reactivity properties.
Uniqueness: Glycine p-nitrophenyl ester hydrobromide is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as both a substrate and an inhibitor makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUTMRCCUPUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


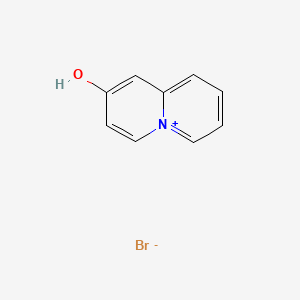
![methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate;hydroiodide](/img/structure/B8094633.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine;hydrochloride](/img/structure/B8094645.png)
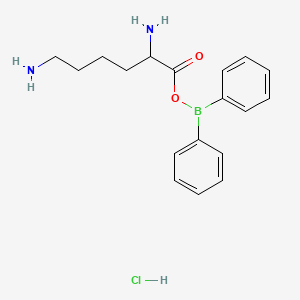
![5-[2-(dimethylamino)ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione;hydrochloride](/img/structure/B8094656.png)
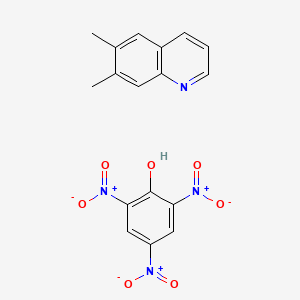
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8094669.png)
![8-Propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;chloride](/img/structure/B8094676.png)
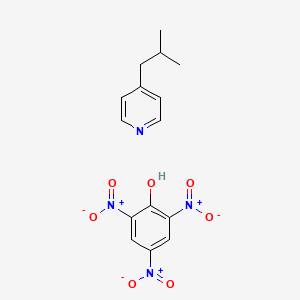
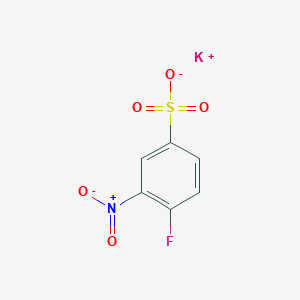
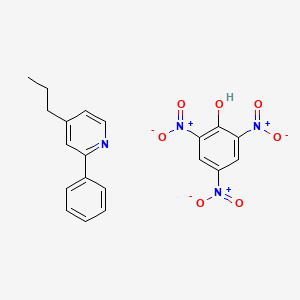
![3-[Chloro(diphenyl)methyl]pyridine;hydrochloride](/img/structure/B8094706.png)
